molecular formula C37H53O2P B12890357 ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Cat. No.: B12890357
M. Wt: 560.8 g/mol
InChI Key: KKVWYNRETYTEQR-UHFFFAOYSA-N
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Description

Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes multiple aromatic rings and bulky tert-butyl groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with tert-butyl and methoxy groups.

    Phosphination: The functionalized biphenyl is then reacted with a suitable phosphine source, such as chlorodiphenylphosphine, under inert conditions to introduce the phosphane group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coordination: The compound can coordinate with transition metals to form stable complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

    Coordination: Transition metals like palladium or platinum are used under inert atmosphere conditions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Aromatics: Resulting from electrophilic substitution.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, such as cross-coupling and hydrogenation.

    Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to stabilize reactive intermediates.

Mechanism of Action

The mechanism by which ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves:

    Molecular Targets: The compound primarily targets transition metals, forming stable complexes that facilitate catalytic processes.

    Pathways Involved: The stabilization of reactive intermediates and the enhancement of reaction rates are key pathways through which this compound operates.

Comparison with Similar Compounds

Similar Compounds

  • Ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-triisopropylphenyl)phenyl]phosphane
  • 2-ditert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl

Uniqueness

Ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific arrangement of functional groups and its ability to form highly stable metal complexes. This makes it particularly effective in catalytic applications compared to other similar compounds.

Properties

Molecular Formula

C37H53O2P

Molecular Weight

560.8 g/mol

IUPAC Name

ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)33(31(25(5)6)32(28)26-18-16-15-17-19-26)27-20-21-30(38-13)34(39-14)35(27)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3

InChI Key

KKVWYNRETYTEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=C(C=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C

Origin of Product

United States

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